Benzamide, N,N-dibutyl-4-bromo-
Overview
Description
Benzamide, N,N-dibutyl-4-bromo-: is an organic compound with the molecular formula C15H22BrNO and a molecular weight of 312.245 g/mol . This compound is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and a bromine atom is attached to the para position of the benzene ring. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dibutyl-4-bromo- typically involves the reaction of 4-bromobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods: Industrial production of Benzamide, N,N-dibutyl-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N-dibutyl-4-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the butyl groups can lead to the formation of carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of N,N-dibutyl-4-substituted benzamides.
Reduction: Formation of N,N-dibutyl-4-bromoaniline or N,N-dibutyl-4-bromobenzyl alcohol.
Oxidation: Formation of N,N-dibutyl-4-bromobenzoic acid or N,N-dibutyl-4-bromobenzaldehyde.
Scientific Research Applications
Benzamide, N,N-dibutyl-4-bromo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N-dibutyl-4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The bromine atom and butyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- Benzamide, N,N-dimethyl-4-bromo-
- Benzamide, N,N-diethyl-4-bromo-
- Benzamide, N,N-dipropyl-4-bromo-
Comparison: Benzamide, N,N-dibutyl-4-bromo- is unique due to the presence of longer butyl chains, which can influence its solubility, reactivity, and binding properties compared to its dimethyl, diethyl, and dipropyl analogs. The longer alkyl chains may enhance hydrophobic interactions with biological targets, potentially leading to higher potency and selectivity in certain applications .
Properties
IUPAC Name |
4-bromo-N,N-dibutylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWOINOXVZQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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